Ácido 3-((terc-butoxicarbonil)amino)-2-naftóico

Descripción general

Descripción

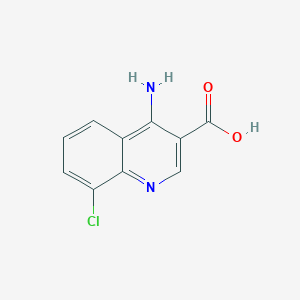

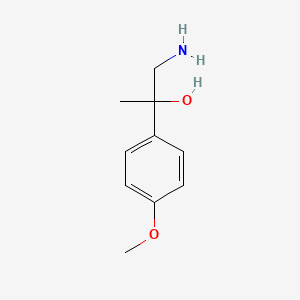

The compound “3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid” is a derivative of 2-naphthoic acid, where an amino group (which is protected by a tert-butoxycarbonyl group) is attached at the 3rd position . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would include a naphthalene ring (from 2-naphthoic acid), an amino group (protected by a Boc group), and a carboxylic acid group .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amino group . This could allow for further reactions, such as the formation of amide bonds in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the naphthalene ring, the protected amino group, and the carboxylic acid group .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Ácido Boc-3-amino-2-naftóico: se utiliza ampliamente en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para los aminoácidos durante el proceso de síntesis . Esta protección es crucial para prevenir reacciones no deseadas que pueden ocurrir debido a los múltiples grupos reactivos del aminoácido. Al utilizar aminoácidos protegidos con Boc, los químicos pueden lograr una formación de enlaces peptídicos más eficiente y selectiva, lo cual es esencial para la síntesis de péptidos y proteínas complejas.

Síntesis de Dipéptidos

El compuesto se ha aplicado en la síntesis de dipéptidos. Los investigadores han utilizado líquidos iónicos de aminoácidos protegidos con Boc derivados del ácido Boc-3-amino-2-naftóico como materiales de partida en la síntesis de dipéptidos . Este enfoque ha llevado al desarrollo de nuevos líquidos iónicos a temperatura ambiente que facilitan la formación de enlaces amida, mejorando la eficiencia de la producción de dipéptidos.

Sondeo de Fluorescencia

Ácido Boc-3-amino-2-naftóico: se ha desarrollado en una sonda de fluorescencia de "activación" para la detección específica de aniones cianato (CNO−) . Esta aplicación es particularmente importante en el diagnóstico médico, ya que los niveles de CNO− están asociados con enfermedades como la enfermedad renal crónica. La capacidad de la sonda para reaccionar con CNO− y emitir fluorescencia verde intensa permite la detección selectiva y sensible de este biomarcador.

Intermediario en la Síntesis Orgánica

Como intermediario en la síntesis orgánica, el ácido Boc-3-amino-2-naftóico se utiliza en la preparación de varios compuestos orgánicos . Su función como intermediario es fundamental en la síntesis de colorantes y otros reactivos analíticos, contribuyendo al desarrollo de nuevos materiales y productos químicos.

Síntesis de Sondas Químicas

Este compuesto también es un bloque de construcción en la síntesis de sondas químicas que se utilizan para estudiar las interacciones proteína-proteína y otros procesos biológicos. Estas sondas pueden ayudar a los científicos a comprender el funcionamiento intrincado de los mecanismos celulares y llevar al descubrimiento de nuevos objetivos terapéuticos.

Protección de Aminoácidos

El grupo Boc en el ácido Boc-3-amino-2-naftóico es fundamental en la protección de los aminoácidos durante diversas reacciones químicas . Esta estrategia de protección es esencial para mantener la integridad de los grupos funcionales de los aminoácidos, que de otro modo podrían reaccionar de manera indeseable durante procesos de síntesis complejos.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds typically target specific amino acid residues, enabling the formation of peptide bonds.

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid involves its interaction with its targets, primarily through the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be removed (deprotected) using trifluoroacetic acid (TFA), which generally requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .

Biochemical Pathways

The biochemical pathways affected by 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid are related to peptide synthesis. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is the formation of peptides through the process of peptide synthesis . The compound, as a Boc-protected amino acid, enables the formation of peptide bonds between specific amino acid residues.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . For example, the ionic liquid environment has been shown to have a beneficial effect on the deprotection of Boc amino acids, providing scope for carrying out high-temperature organic reactions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile reagent for organic transformations. In addition, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is a strong nucleophile, and it can react with other reagents or products. Therefore, it is important to ensure that the reaction is conducted in a solvent that is not reactive. In addition, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is a strong base, and it can cause the deprotonation of other compounds.

Direcciones Futuras

The use of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid in scientific research is likely to continue to expand in the future. 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can be used to synthesize a wide range of molecules, including peptides, peptidomimetics, and other small molecules. In addition, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can be used to study the mechanism of action of various enzymes and ion channels. Furthermore, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can be used to study the effects of various drugs on biochemical and physiological processes. Finally, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can be used as a tool to study the structure and function of proteins and other biomolecules.

Métodos De Síntesis

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid typically involves the use of a Grignard reagent, such as tert-butylmagnesium bromide, and a suitable carboxylic acid, such as 2-naphthoic acid. The Grignard reagent is reacted with the carboxylic acid in a solvent, such as toluene, to form the desired product. The reaction is typically conducted at room temperature, and the product is isolated by filtration. The 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid product can then be purified by recrystallization or column chromatography.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. For instance, it can be used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions . The interactions between 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid and enzymes such as proteases and peptidases are essential for its function in biochemical reactions, as these enzymes can selectively remove the Boc group under specific conditions .

Cellular Effects

The effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . Additionally, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For example, the Boc group can be selectively cleaved by strong acids, leading to the formation of a free amine group that can participate in further chemical reactions . This selective cleavage is crucial for the compound’s role in peptide synthesis and other biochemical applications . Additionally, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid in laboratory settings are important considerations for its use in biochemical research. Over time, the compound can undergo degradation, particularly under acidic or basic conditions . This degradation can affect its long-term effects on cellular function, as the breakdown products may have different biochemical properties . In in vitro and in vivo studies, the temporal effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid are monitored to ensure its stability and efficacy in various experimental conditions .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes . In some cases, high doses of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can result in toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes . These dosage effects are carefully studied in animal models to determine the optimal concentration for various applications .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biochemical compounds . The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This transport and distribution are essential for the compound’s function in biochemical reactions, as it needs to reach specific cellular targets to exert its effects .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification . This subcellular localization is crucial for the compound’s role in various biochemical processes and its overall function in cellular metabolism .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCLHPCNVVTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589218 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887242-59-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)